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molecular formula C8H17Cl3Si B1582536 Trichloro(2,4,4-trimethylpentyl)silane CAS No. 18379-25-4

Trichloro(2,4,4-trimethylpentyl)silane

Cat. No. B1582536
M. Wt: 247.7 g/mol
InChI Key: XEPLIPFTDXHUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04276426

Procedure details

The process described in Example 2 is repeated, except that 1.2 liters of trichlorosilane, 1.8 liters of diisobutylene (a mixture of 2,4,4-trimethylpentene-1 and 2,4,4-trimethylpentene-2) and 10 ml of the catalytic solution are substituted for the trichlorosilane, allyl chloride and catalytic solution. About 98.6 mol percent of the trichlorosilane employed is reacted and 11.6 moles per hour of 2,4,4-trimethylpentyltrichlorosilane are obtained.
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalytic solution
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([Cl:4])[Cl:3].[CH3:5][C:6]([CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[CH2:7].CC(C)=CC(C)(C)C.C(Cl)C=C>>[CH3:5][CH:6]([CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:7][Si:2]([Cl:4])([Cl:3])[Cl:1]

Inputs

Step One
Name
Quantity
1.2 L
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Two
Name
Quantity
1.8 L
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(C)(C)C)C
Name
catalytic solution
Quantity
10 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C[Si](Cl)(Cl)Cl)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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